molecular formula C19H17ClN2O3 B2913349 3-(2-chloroacetamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide CAS No. 888455-84-3

3-(2-chloroacetamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide

Cat. No.: B2913349
CAS No.: 888455-84-3
M. Wt: 356.81
InChI Key: SGXMQDVXNGSWTB-UHFFFAOYSA-N
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Description

3-(2-chloroacetamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is a synthetic organic compound. The structure comprises a benzofuran core substituted with a 2-carboxamide group and a 2-chloroacetamido group, making it significant in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis often starts with benzofuran derivatives, to which the 2-carboxamide and 2-chloroacetamido groups are added in subsequent steps. Here’s a simplified outline:

  • Benzofuran Formation: A typical starting material is phenol, which undergoes cyclization reactions to form the benzofuran core.

  • Substitution: Chloroacetyl chloride reacts with amine derivatives to introduce the 2-chloroacetamido group.

  • Amidation: The carboxylic acid derivative reacts with amines to form the 2-carboxamide group under dehydrating conditions like using DCC (N,N'-Dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial scale production may employ flow chemistry techniques for better yield and safety. The process involves:

  • Continuous stirring tank reactors (CSTRs) for efficient mixing.

  • High-pressure reactors for better reactivity and selectivity.

  • Reflux conditions to handle exothermic reactions safely.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The benzofuran ring can be oxidized using strong oxidizing agents like KMnO₄ or CrO₃, leading to cleavage of the aromatic ring.

  • Reduction: Reductive amination using NaBH₄ can be used to selectively reduce the carbonyl groups.

  • Substitution: The chloroacetamido group can undergo nucleophilic substitution with various nucleophiles like amines or thiols.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃, H₂O₂.

  • Reduction: NaBH₄, LiAlH₄.

  • Substitution: Ammonia, primary and secondary amines, thiols.

Major Products:

  • Oxidized derivatives of benzofuran.

  • Reduced forms with amine or alcohol functionalities.

  • Substituted products with various functional groups in place of chloroacetamido.

Scientific Research Applications

Chemistry: Utilized as a precursor in the synthesis of heterocyclic compounds. Biology: Serves as a probe in studying enzyme interactions due to its functional groups. Medicine: Investigated for potential anti-inflammatory and anticancer properties. Industry: Used in the synthesis of dyes and pharmaceuticals.

Mechanism of Action

The compound's biological effects may involve:

  • Enzyme Inhibition: The chloroacetamido group could form covalent bonds with active sites in enzymes, inhibiting their function.

  • Pathway Interruption: The molecule may disrupt metabolic pathways by binding to key molecules within the pathway.

Comparison with Similar Compounds

Compared to 2-chloroacetamido derivatives without the benzofuran core, this compound offers increased rigidity and planar structure, which can enhance binding affinity to target sites. Similar compounds include:

  • 2-Chloroacetamido derivatives: With different core structures like benzene or pyridine.

  • Benzofuran derivatives: Substituted with various functional groups like methoxy or hydroxyl groups.

  • N-(3,4-dimethylphenyl) derivatives: With alternative functionalizations like nitro or methyl groups.

This gives a comprehensive overview of 3-(2-chloroacetamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide. Anything else you’d like to explore about it?

Properties

IUPAC Name

3-[(2-chloroacetyl)amino]-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-11-7-8-13(9-12(11)2)21-19(24)18-17(22-16(23)10-20)14-5-3-4-6-15(14)25-18/h3-9H,10H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXMQDVXNGSWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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